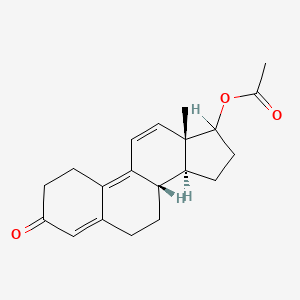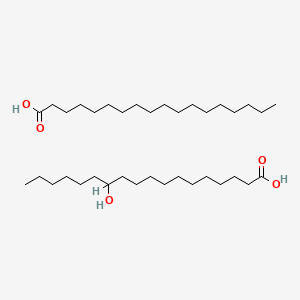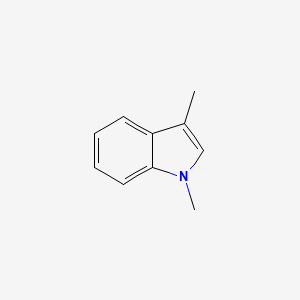
1,3-Dimethylindole
Vue d'ensemble
Description
1,3-Dimethylindole, also known as indole-3-methanol, is an organic compound that is found in a variety of plants, fungi, and bacteria. It is a common intermediate in the biosynthesis of many natural products such as vitamins and hormones. This compound has been studied extensively for its potential applications in scientific research, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Reactions and Properties
- 1,3-Dimethylindole reacts with arylsulphonyl azides to form 1,3-dimethyl-2-arylsulphonylaminoindoles, exhibiting both aminoindole and iminoindoline forms in solution (Bailey, Buckley, & Warr, 1972).
- It also reacts with dimethylacetylenedicarboxylate in the presence of BF3–Et2O to yield benzazepine, maleate, and fumarate (Fried, Taylor, & Westwood, 1971).
- Fluorescence characteristics of this compound in non-polar solvents were studied, indicating simultaneous emission from thermally equilibrated 1La and 1Lb levels, with potential applications in protein research (Andrews & Forster, 1974).
Photophysical Studies
- Experimental investigations using electrochemical, steady state, and time-resolved spectroscopic tools showed that this compound undergoes photoinduced electron transfer reactions, hinting at potential applications in photoactive systems (Mandal et al., 2007).
Theoretical and Computational Studies
- A theoretical study of the [4+2] cycloaddition reaction of this compound with 2,6-dimethylquinone provided insights into the reaction's mechanism and kinetics (Soleymani, 2019).
Photo-Oxygenation Studies
- Research on the dye-sensitized photo-oxygenation of this compound in the presence of aldehydes showed the formation of 1,2,4-trioxanes, with implications for understanding reaction pathways in organic chemistry (Jefford et al., 1984).
Coordination Chemistry
- This compound exhibited flexibility in coordination chemistry with various metals, suggesting its potential in the synthesis of complex inorganic compounds (Evans, Brady, & Ziller, 2002).
Oxidation Studies
- The kinetics of the oxidation of this compound by peroxophosphates were investigated, revealing the steps involved in the oxidation process and its applications in organic chemistry (Ghanem et al., 1996).
Hydrogen Storage Applications
- A study on the catalytic hydrogenation and dehydrogenation of this compound for hydrogen storage applications revealed its potential as a new liquid organic hydrogen carrier (Dong et al., 2021).
Mécanisme D'action
Target of Action
1,3-Dimethylindole, also known as 1,3-Dimethyl-1H-indole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with various targets in the body, leading to changes at the molecular and cellular levels . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They are involved in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propriétés
IUPAC Name |
1,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPMSNSLWACIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236360 | |
| Record name | 1,3-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875-30-9 | |
| Record name | 1,3-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT347J42P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dimethylindole react with arenesulfonyl azides?
A1: this compound reacts with arenesulfonyl azides to form 1,3-dimethyl-2-arylsulfonylaminoindoles. These compounds exhibit tautomerism, existing in solution as both aminoindole and iminoindoline forms. [] Interestingly, the reaction outcome can be influenced by the substitution pattern of the indole ring. For example, while this compound and 1-benzyl-3-methyl-indole react similarly, 1-methyl-3-phenylindole displays lower reactivity. []
Q2: Can this compound undergo cycloaddition reactions?
A2: Yes, this compound participates in both [4+2] and [3+2] cycloaddition reactions. For instance, it reacts with dimethyl acetylenedicarboxylate in the presence of boron trifluoride etherate to yield a cyclobutene derivative. [] This reaction can lead to different products depending on the reaction conditions and the catalyst employed. [, ]
Q3: What is the role of K-10 montmorillonite in reactions involving this compound?
A3: K-10 montmorillonite acts as a catalyst in various reactions involving this compound. For instance, in the presence of K-10, this compound reacts with methyl propiolate to yield a mixture of products, including methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate and methyl 1,5-dimethyl-1H-benzo(b)azepine-3-carboxylate. [] Similar reactions with other α,β-unsaturated carbonyl compounds have also been reported. []
Q4: Can this compound undergo electrophilic substitution at the C-2 position?
A4: Yes, the C-2 position of this compound is susceptible to electrophilic attack. This is exemplified by its reaction with ethyl carbonate in the presence of butyllithium, leading to the formation of tris-(1,3-dimethyl-2-indolyl)methanol. []
Q5: How does the presence of electron-withdrawing groups on the indole ring affect the reactivity of this compound?
A5: While not directly addressed in the provided papers, electron-withdrawing groups generally deactivate aromatic rings towards electrophilic substitution. Therefore, 1,3-dimethylindoles bearing electron-withdrawing groups would be expected to be less reactive towards electrophiles. Conversely, electron-donating groups would increase reactivity. Further research could investigate the specific effects of various substituents on the reactivity of this compound.
Q6: Has this compound been investigated in a biological context?
A6: Yes, a derivative of this compound, N-[(this compound-2-carbonyl)-valinyl]-3-amino4-oxo-5-fluoropentanoic acid, exhibits caspase inhibitory activity and has been studied in animal models of apoptosis-associated liver injury. []
Q7: What is the mechanism of action of the caspase inhibitor IDN-1965?
A7: IDN-1965, a derivative of this compound, acts as a broad-spectrum, irreversible caspase inhibitor. [, ] It effectively reduces caspase-3-like activity and inhibits the processing of caspases 3, 6, and 8. [] Additionally, IDN-1965 inhibits the cleavage of Bid, a protein involved in the mitochondrial apoptotic pathway. []
Q8: What were the findings of the study investigating the effects of IDN-1965 on alcohol-induced liver injury?
A8: In a rat model of alcohol-induced liver injury, IDN-1965 significantly attenuated liver damage and reduced the number of apoptotic cells. [] These findings suggest that caspase inhibition might be a potential therapeutic strategy for alcohol-induced liver disease.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C10H11N, and its molecular weight is 145.21 g/mol.
Q10: Is there any information available regarding the NMR spectroscopic characteristics of this compound?
A10: Yes, studies have reported the 1H NMR spectroscopic data for this compound. Notably, the H-2 and N-methyl proton resonances in CDCl3 show a strong concentration dependence. [, ]
Q11: Have there been any computational studies on this compound and its derivatives?
A11: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cross-dehydrogenative coupling between 1,3-dimethyl-1H-indole and acetonitrile, initiated by dicumyl peroxide. [] These studies shed light on the reaction pathway and the role of copper catalysts in these transformations.
Q12: How does modifying the structure of this compound influence its activity?
A12: While limited information is available on the structure-activity relationship (SAR) of this compound itself, studies on its derivatives, particularly the caspase inhibitor IDN-1965, provide some insights. [, ] Modifications to the indole core, the amino acid moiety, and the linker region could potentially influence its potency, selectivity, and pharmacokinetic properties. Further research is needed to establish a comprehensive SAR profile for this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


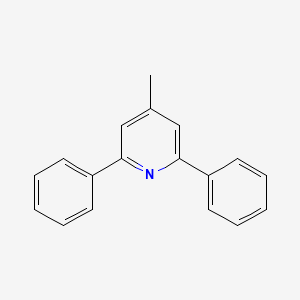

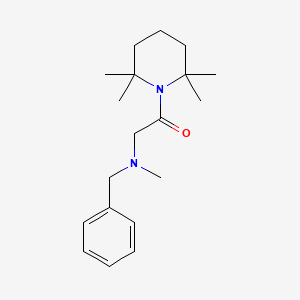
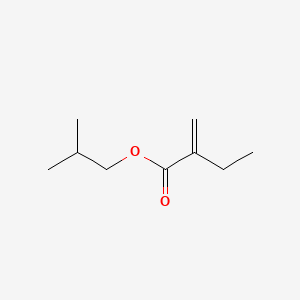
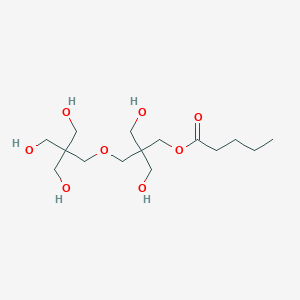
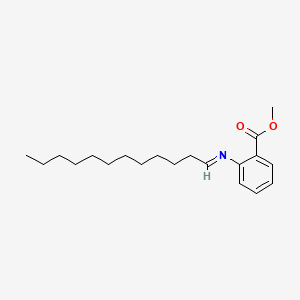


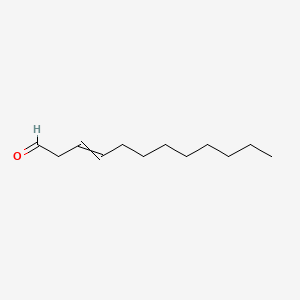
![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)

